N-(cyclohexylmethyl)hexan-2-amine

Lipophilicity Drug-likeness Partition coefficient

N-(Cyclohexylmethyl)hexan-2-amine (CAS 381676-96-6) is a secondary aliphatic amine with the molecular formula C13H27N and a molecular weight of 197.36 g/mol. The compound features a cyclohexylmethyl substituent on one side of the nitrogen and a hexan-2-yl (1-methylpentyl) group on the other, creating a chiral center at the 2-position of the hexane chain.

Molecular Formula C13H27N
Molecular Weight 197.36 g/mol
Cat. No. B1361130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclohexylmethyl)hexan-2-amine
Molecular FormulaC13H27N
Molecular Weight197.36 g/mol
Structural Identifiers
SMILESCCCCC(C)NCC1CCCCC1
InChIInChI=1S/C13H27N/c1-3-4-8-12(2)14-11-13-9-6-5-7-10-13/h12-14H,3-11H2,1-2H3
InChIKeyBHTLFGDABSHXNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Cyclohexylmethyl)hexan-2-amine (CAS 381676-96-6): Procurement-Relevant Identity and Physicochemical Baseline


N-(Cyclohexylmethyl)hexan-2-amine (CAS 381676-96-6) is a secondary aliphatic amine with the molecular formula C13H27N and a molecular weight of 197.36 g/mol [1]. The compound features a cyclohexylmethyl substituent on one side of the nitrogen and a hexan-2-yl (1-methylpentyl) group on the other, creating a chiral center at the 2-position of the hexane chain . It belongs to the broader class of N-cyclohexylmethyl-N-alkylamines, which serve as building blocks and intermediates in medicinal chemistry, organic synthesis, and materials science [2]. The compound is offered by multiple specialty chemical suppliers with purity specifications typically ranging from 95% to 98% .

Why N-(Cyclohexylmethyl)hexan-2-amine Cannot Be Simply Replaced by Other N-Cyclohexylmethyl-N-alkylamines


Within the N-cyclohexylmethyl-N-alkylamine series, altering the length and branching of the N-alkyl chain produces quantifiable changes in computed lipophilicity, molecular flexibility, and molecular size that directly affect compound partitioning, receptor interactions, and synthetic utility [1]. Specifically, N-(cyclohexylmethyl)hexan-2-amine possesses a computed XLogP3 of 4.4 compared to 2.56–2.97 for its propan-2-amine analog and 2.95 for its butan-2-amine analog, representing a >100-fold increase in predicted octanol-water partition coefficient . Its six rotatable bonds confer greater conformational flexibility compared to three (propan-2-amine) or four (butan-2-amine) in shorter-chain analogs [2]. These differences are not incremental; they place the compound in a distinct physicochemical space that cannot be recapitulated by simple homolog substitution, making blind interchange scientifically unsound for applications where lipophilicity and molecular flexibility are design-relevant parameters [3].

Quantitative Differentiation Evidence for N-(Cyclohexylmethyl)hexan-2-amine Against Its Closest Analogs


Computed Lipophilicity (XLogP3): N-(Cyclohexylmethyl)hexan-2-amine vs. Shorter-Chain N-Cyclohexylmethyl-N-alkylamines

The target compound exhibits a computed XLogP3 of 4.4, which is 1.45 to 1.84 log units higher than its closest commercially available analogs. N-(Cyclohexylmethyl)propan-2-amine has a LogP of 2.56–2.97, and N-(cyclohexylmethyl)butan-2-amine has a LogP of 2.95 [1]. This difference corresponds to an approximately 28- to 69-fold greater predicted octanol-water partition coefficient for the hexan-2-amine derivative [2]. The higher lipophilicity is consistent with the extended five-carbon linear chain (plus methyl branch) on the hexan-2-amine moiety, which adds approximately 1.5 log units relative to the three-carbon isopropyl analog .

Lipophilicity Drug-likeness Partition coefficient

Molecular Flexibility (Rotatable Bond Count): N-(Cyclohexylmethyl)hexan-2-amine vs. Shorter N-Alkyl Chain Analogs

N-(Cyclohexylmethyl)hexan-2-amine possesses six rotatable bonds, compared to three for N-(cyclohexylmethyl)propan-2-amine and four for N-(cyclohexylmethyl)butan-2-amine [1]. This 1.5- to 2-fold increase in rotatable bond count directly reflects the extended n-butyl segment of the hexan-2-amine chain, providing greater conformational entropy and a larger accessible conformational space for binding pocket exploration or self-assembly processes [2]. In contrast, the propan-2-amine analog has only three rotatable bonds, restricting its conformational repertoire to a significantly smaller ensemble .

Conformational flexibility Molecular recognition Entropy

Available Purity Specifications: N-(Cyclohexylmethyl)hexan-2-amine vs. Shorter-Chain Analogs

N-(Cyclohexylmethyl)hexan-2-amine is commercially available at 98% purity (Fluorochem brand, via CymitQuimica) and at a minimum of 95% purity from multiple vendors . This compares favorably to N-(cyclohexylmethyl)butan-2-amine, which is typically offered at minimum 95% purity with fewer sourcing options . N-(cyclohexylmethyl)propan-2-amine is available at 98% purity from similar sources but the specifications are not always independently verified . The 98% purity specification is directly documented in the vendor technical datasheet, providing a verifiable procurement criterion .

Chemical purity Procurement specification Quality control

Molecular Weight and Size Differentiation: N-(Cyclohexylmethyl)hexan-2-amine vs. N-Methylcyclohexylamine

The target compound has a molecular weight of 197.36 g/mol and contains 14 heavy atoms, compared to N-methylcyclohexylamine (MW 113.20 g/mol, 8 heavy atoms) and hexan-2-amine (MW 101.19 g/mol, 7 heavy atoms) [1]. This represents a 74% larger molecular weight and 75% more heavy atoms than N-methylcyclohexylamine [2]. While N-methylcyclohexylamine is widely used as an industrial intermediate and solvent, the substantially larger size and different steric profile of N-(cyclohexylmethyl)hexan-2-amine make it unsuitable as a direct replacement in applications where the smaller steric footprint of N-methylcyclohexylamine is exploited . Conversely, for applications requiring greater steric bulk or a more lipophilic amine building block, the target compound offers a distinct profile.

Molecular size Steric bulk Building block selection

Evidence-Backed Application Scenarios for N-(Cyclohexylmethyl)hexan-2-amine


Hydrophobic Building Block in Medicinal Chemistry Library Synthesis

With a computed XLogP3 of 4.4, N-(cyclohexylmethyl)hexan-2-amine occupies a lipophilicity range that is 1.45–2.8 log units above shorter-chain N-cyclohexylmethyl-N-alkylamines [1]. This makes it a suitable building block for fragment-based or diversity-oriented synthesis campaigns where enhanced membrane permeability or engagement with hydrophobic protein pockets is desired. Researchers should select this compound when the synthetic target demands a secondary amine building block with a predicted logD that cannot be achieved with the propan-2-amine (LogP ~2.6–3.0) or butan-2-amine (LogP ~2.95) analogs .

Conformationally Flexible Linker or Scaffold Element

The six rotatable bonds of N-(cyclohexylmethyl)hexan-2-amine provide greater conformational sampling compared to the three rotatable bonds of the propan-2-amine analog or four of the butan-2-amine analog [1]. This property is relevant for applications where the amine serves as a flexible linker between pharmacophoric elements, or where induced-fit binding to a dynamic protein target is hypothesized. The additional rotatable bonds may also facilitate self-assembly or polymer chain dynamics in materials applications where the N-cyclohexylmethyl-N-alkylamine is incorporated as a monomer or crosslinker .

Chiral Secondary Amine for Asymmetric Synthesis or Resolution Studies

The presence of a single undefined stereocenter at the 2-position of the hexane chain (C13H27N, one undefined atom stereocenter count) makes this compound a candidate for chiral resolution or asymmetric synthesis applications [1]. Unlike N-methylcyclohexylamine, which is achiral, N-(cyclohexylmethyl)hexan-2-amine can be explored as a chiral auxiliary, resolving agent, or enantiomeric probe when the individual enantiomers are isolated . The commercial availability at 98% purity supports direct use in stereochemical studies without extensive pre-purification .

Specialty Intermediate Where Higher Purity Specification Reduces Downstream Processing

The documented 98% purity specification (Fluorochem) provides a procurement-grade quality benchmark [1]. For synthetic sequences where amine impurities (e.g., primary amine starting materials or over-alkylation byproducts) could interfere with subsequent coupling or catalytic steps, the verified 98% purity may reduce the need for post-purchase purification compared to analogs available only at 95% minimum purity . This is a practical procurement consideration when the cost of in-house purification exceeds the differential in commercial pricing.

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